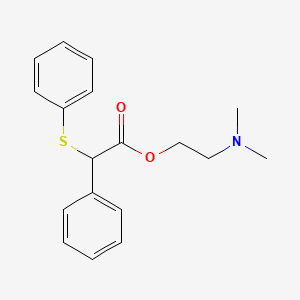
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate typically involves multiple steps. One common method includes the reaction of phenyl(phenylsulfanyl)acetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfanyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl phenylacetate
- 2-(Dimethylamino)ethyl phenylsulfanylacetate
- 2-(Dimethylamino)ethyl benzyl(phenylsulfanyl)acetate
Uniqueness
2-(Dimethylamino)ethyl phenyl(phenylsulfanyl)acetate is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
32121-43-0 |
|---|---|
Fórmula molecular |
C18H21NO2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-phenyl-2-phenylsulfanylacetate |
InChI |
InChI=1S/C18H21NO2S/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)22-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
Clave InChI |
ZSXJNTGJMDDEPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
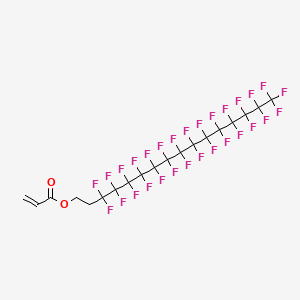
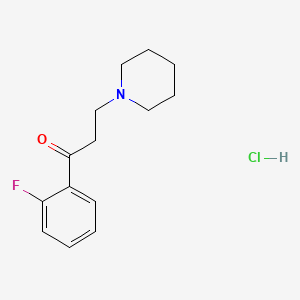
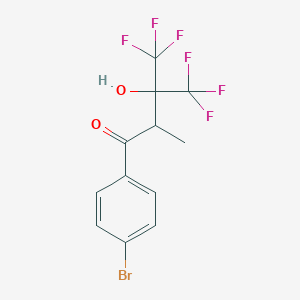
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
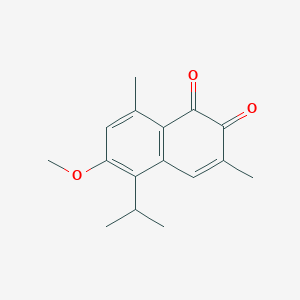
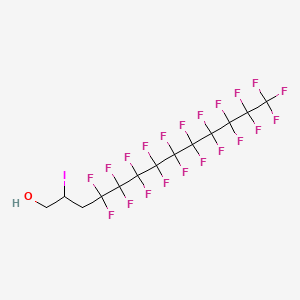
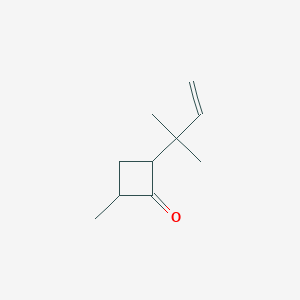
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)

